![molecular formula C19H17N3O2 B5541939 N-(4-methylphenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5541939.png)

N-(4-methylphenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

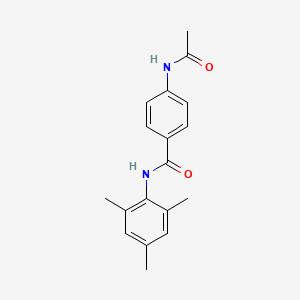

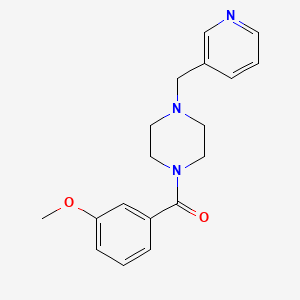

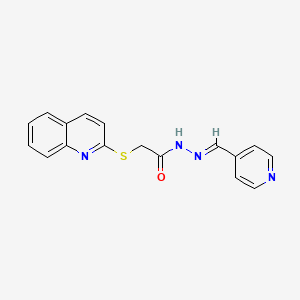

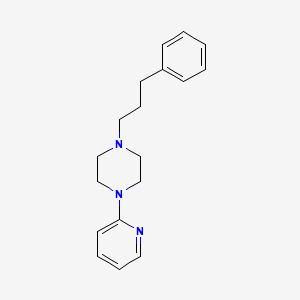

The synthesis of compounds structurally related to N-(4-methylphenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide often involves complex reactions aiming at introducing specific functional groups to achieve desired chemical and biological properties. For instance, the discovery and synthesis of similar benzamide derivatives with selective inhibitory activities on histone deacetylases highlight the intricate steps involved in developing molecules with therapeutic potentials (Zhou et al., 2008).

Molecular Structure Analysis

Molecular structure analysis, including X-ray crystallography and Density Functional Theory (DFT) calculations, plays a crucial role in understanding the geometric and electronic configuration of compounds. Studies on related benzamide derivatives provide insights into their crystalline forms and molecular geometries, contributing to the knowledge on how structural features correlate with chemical reactivity and biological activity (Demir et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of benzamide derivatives, including N-(4-methylphenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide, is influenced by their functional groups and molecular structure. Research on similar compounds reveals the potential for diverse chemical transformations, leading to a wide range of biological activities (Ilić et al., 2011).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are essential for the practical application of chemical compounds. Studies on benzamide derivatives provide valuable data on these properties, which are crucial for their formulation and use in various applications (Gao & Qiao, 2015).

Chemical Properties Analysis

The chemical properties of N-(4-methylphenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide, such as reactivity towards other chemicals, stability under different conditions, and potential for undergoing various chemical reactions, are central to its utility in research and industry. Insights into the chemical behaviors of related compounds can inform the handling, storage, and application of this substance (Saeed et al., 2010).

Scientific Research Applications

Histone Deacetylase Inhibition : The compound MGCD0103, similar in structure to N-(4-methylphenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide, has been shown to be a selective small molecule histone deacetylase (HDAC) inhibitor. It inhibits HDACs 1-3 and 11, leading to cancer cell proliferation blockage, induction of histone acetylation, p21 protein expression, cell-cycle arrest, and apoptosis. This suggests its potential as an anticancer drug (Zhou et al., 2008).

Capillary Electrophoresis of Related Substances : A study focused on the nonaqueous capillary electrophoretic separation of imatinib mesylate and related substances, including a structurally similar compound to N-(4-methylphenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide. This method is significant for quality control in drug development (Ye et al., 2012).

Molecular Structure Analysis : Another study analyzed the structure of a molecule closely related to N-(4-methylphenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide, using X-ray diffraction, IR spectroscopy, and quantum chemical computation. This kind of structural analysis is crucial in drug design and development (Demir et al., 2015).

Synthesis and Biological Evaluation : A study reported the synthesis of benzamide derivatives, highlighting their potential biological applications. They were evaluated for their inhibitory potential against human recombinant enzymes, showing potential for binding nucleotide protein targets (Saeed et al., 2015).

Anticonvulsant Enaminones : Research on compounds structurally similar to N-(4-methylphenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide showed anticonvulsant properties, highlighting their potential use in treating epilepsy (Scott et al., 1993).

properties

IUPAC Name |

N-(4-methylphenyl)-3-(6-methylpyridazin-3-yl)oxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O2/c1-13-6-9-16(10-7-13)20-19(23)15-4-3-5-17(12-15)24-18-11-8-14(2)21-22-18/h3-12H,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMYKKCJVMJTKNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OC3=NN=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1-methylbutyl)-8-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5541865.png)

![N-(2-fluorophenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5541873.png)

![(1S*,5R*)-6-benzyl-3-[(5-methyl-2-pyrazinyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5541881.png)

![(4R)-4-[(cyclohexylcarbonyl)amino]-N-isopropyl-1-(3-thienylmethyl)-L-prolinamide](/img/structure/B5541882.png)

![N,N-dimethyl-2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetamide](/img/structure/B5541897.png)

![N-[2-(4-chlorophenyl)ethyl]benzenesulfonamide](/img/structure/B5541899.png)

![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-(2-quinolinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5541944.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2-dimethyl-3-furamide](/img/structure/B5541954.png)

![N-(4-methoxyphenyl)-6-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5541962.png)